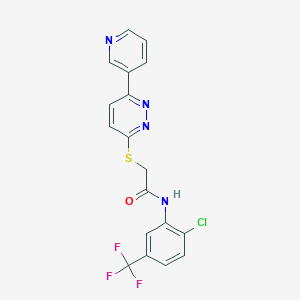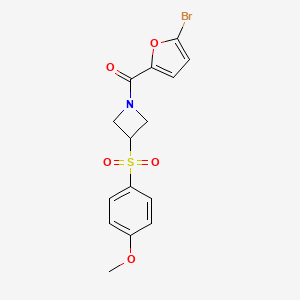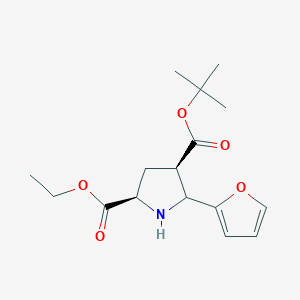
4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate, also known as TFE-Furan, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is a pyrrolidine derivative that has been synthesized through a variety of methods, and has demonstrated a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical synthesis and structural analysis are foundational in understanding the potential applications of "4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate" and similar compounds. Studies have detailed the synthesis routes, highlighting methods like cyclization and Schiff base formation, which are crucial for producing derivatives with specific structural features. Characterization techniques such as FTIR, NMR, X-ray crystallography, and DFT analyses provide insights into the molecular structure, stability, and electronic properties of these compounds. For instance, Çolak et al. (2021) discuss the synthesis and characterization of thieno[2,3-c]pyridine derivatives, showcasing the structural intricacies and hydrogen bonding within the molecules through X-ray and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).
Catalytic and Biological Applications
The catalytic activities of furan and pyrrolidine derivatives have been explored in various chemical reactions, indicating their potential utility in organic synthesis and industrial processes. For example, the copper-catalyzed annulation of dicarbonyl compounds with diethylene glycol leading to substituted furans demonstrates the application of these compounds in synthesizing valuable chemical entities with potential in material science and pharmaceuticals. The study by Yu et al. (2015) on the sustainable approach toward 2,3-disubstituted furan using diethylene glycol is a notable example (Yu, Shi, Peng, Sun, Chu, Jiang, & Cheng, 2015).
Antimicrobial and Antiproliferative Effects
Research on the biological activity of furan and pyrrolidine derivatives has shown that some of these compounds exhibit antimicrobial and antiproliferative effects. Studies like Patel's (2020) exploration of furan ring-containing organic ligands and their transition metal complexes offer insights into their potential antimicrobial applications. The study reports on the synthesis, characterization, and antimicrobial activity of these complexes, highlighting their effectiveness against various bacterial strains (Patel, 2020).
Propiedades
IUPAC Name |
4-O-tert-butyl 2-O-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXVIECQDKYSBE-KKPNGEORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](C(N1)C2=CC=CO2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

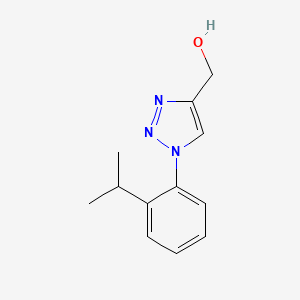
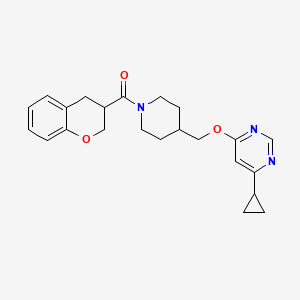
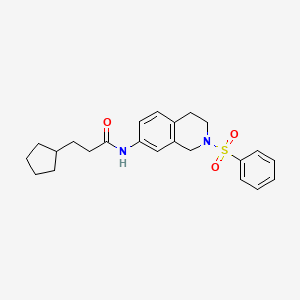
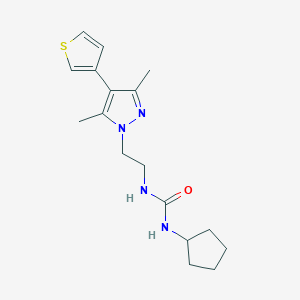


![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)
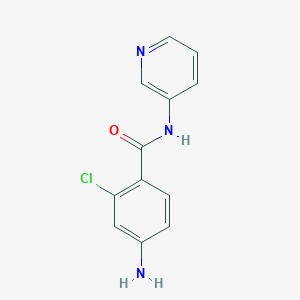
![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)


